2,4-己二烯腈

描述

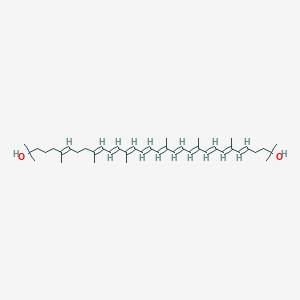

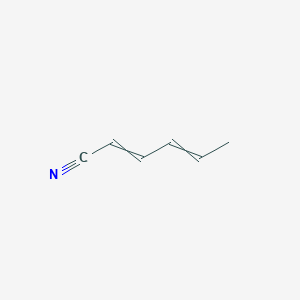

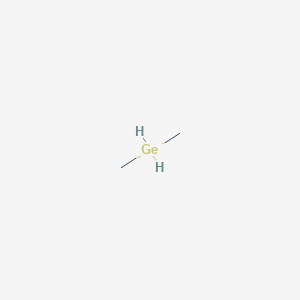

2,4-Hexadienenitrile is a chemical compound with the molecular formula C6H7N . It has an average mass of 93.127 Da and a Monoisotopic mass of 93.057846 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Hexadienenitrile is represented by the InChI string: InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3/b3-2+,5-4+ . This indicates that the molecule consists of a six-carbon chain with alternating double bonds and a nitrile group attached to the terminal carbon .Physical And Chemical Properties Analysis

2,4-Hexadienenitrile has a density of 0.9±0.1 g/cm3, a boiling point of 168.0±9.0 °C at 760 mmHg, and a vapor pressure of 1.7±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 54.8±11.2 °C .科学研究应用

Pharmaceutical Research

While specific applications of 2,4-Hexadienenitrile in pharmaceutical research are not readily available, it’s plausible that this compound could be used in the synthesis of various pharmaceuticals. The pharmaceutical industry often uses complex organic compounds as building blocks in drug synthesis .

Chemical Synthesis

2,4-Hexadienenitrile could potentially be used as a reagent or intermediate in various chemical synthesis processes. Its unique structure and reactivity could make it useful in the synthesis of other complex organic compounds .

Material Science

In material science, organic compounds like 2,4-Hexadienenitrile could be used in the development of new materials with unique properties. However, specific applications within this field are not readily available .

Environmental Science

While not directly applied, compounds like 2,4-Hexadienenitrile can be important in environmental science research. Understanding the properties and behaviors of such compounds can help scientists predict their environmental impact and develop methods for their detection and removal .

属性

IUPAC Name |

(2E,4E)-hexa-2,4-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHMTWWXWMMHN-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Hexadienenitrile | |

CAS RN |

1516-01-4 | |

| Record name | 2,4-Hexadienenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?

A: Studies show that 2,4-Hexadienenitrile induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that 2,4-Hexadienenitrile, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .

Q2: Can 2,4-Hexadienenitrile be used in chemical synthesis?

A: Yes, 2,4-Hexadienenitrile can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(2,4-hexadienenitrile)cobalt. This highlights the potential for 2,4-Hexadienenitrile to participate in unexpected reactions, leading to novel compounds .

Q3: How does the structure of 2,4-Hexadienenitrile relate to its reactivity?

A3: 2,4-Hexadienenitrile possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of 2,4-Hexadienenitrile and its derivatives.

Q4: Are there safety concerns associated with handling 2,4-Hexadienenitrile?

A: Given its demonstrated neurotoxicity in animal models , 2,4-Hexadienenitrile should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)